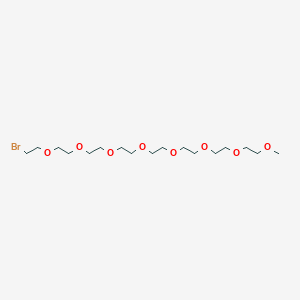

m-PEG8-bromide

描述

m-PEG8-bromide: , also known as methoxy-poly(ethylene glycol)8-bromide, is a type of heterobifunctional polyethylene glycol derivative. It is a polyethylene glycol linker containing a bromide group, which serves as a good leaving group for nucleophilic substitution reactions. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG8-bromide typically involves the reaction of methoxy-poly(ethylene glycol) with a brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the terminal hydroxyl group. The reaction conditions often include the use of solvents such as dichloromethane, dimethylformamide, or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels.

化学反应分析

Types of Reactions: m-PEG8-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. The bromide group is a very good leaving group, making it highly reactive in such reactions .

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. .

Reaction Conditions: The reactions are usually performed at room temperature or slightly elevated temperatures to facilitate the substitution process

Major Products: The major products formed from these reactions are the corresponding substituted derivatives of m-PEG8, where the bromide group is replaced by the nucleophile .

科学研究应用

Chemical Applications

1. Linker in Compound Synthesis

- m-PEG8-bromide is primarily utilized as a linker in the synthesis of various compounds, including drugs and polymers. Its hydrophilic nature allows for improved solubility and stability of the resulting compounds, making it a valuable tool in chemical synthesis.

2. Nucleophilic Substitution Reactions

- The bromide group in this compound facilitates nucleophilic substitution reactions with various nucleophiles such as amines and thiols. This property is critical for creating diverse chemical entities necessary for research and development in pharmaceuticals and materials science.

Biological Applications

1. Drug Delivery Systems

- In drug delivery applications, this compound enhances the pharmacokinetics and biodistribution of therapeutic agents. Its ability to increase solubility allows for more efficient delivery of drugs to targeted sites within the body, improving therapeutic outcomes.

2. Gene Therapy

- The compound has been employed in modifying extracellular vesicles for improved nucleic acid delivery. By cationizing extracellular vesicles with this compound, researchers have enhanced their capacity to encapsulate and transport genetic material effectively.

3. PROTAC Development

- This compound serves as a linker in the development of PROTACs (PROteolysis TArgeting Chimeras), which are designed to induce the degradation of specific proteins within cells. This application is particularly relevant in cancer research, where targeted protein degradation can lead to improved treatment strategies.

Medical Applications

1. Biocompatible Materials

- The biocompatibility of this compound makes it suitable for use in various biomedical applications, including tissue engineering and regenerative medicine. Its properties facilitate the development of materials that can interact safely with biological systems.

2. Enhanced Drug Efficacy

- Studies have indicated that conjugating this compound with chemotherapeutic agents can enhance their efficacy against cancer cells while minimizing side effects. This dual benefit positions the compound as a promising candidate in cancer therapeutics.

Industrial Applications

1. Advanced Materials Production

- In industrial settings, this compound is used to produce advanced materials and coatings due to its hydrophilic properties. These materials can be tailored for specific applications, including coatings that require enhanced wettability or adhesion properties.

Case Studies

-

Bone Regeneration Studies:

Recent research demonstrated that PEG-based hydrogels incorporating this compound significantly improved bone regeneration in animal models when combined with BMP-2 (Bone Morphogenetic Protein). The study found statistically significant increases in bone volume compared to controls, highlighting the effectiveness of this compound in regenerative medicine applications . -

Cancer Treatment Efficacy:

A study investigating the conjugation of this compound with chemotherapeutic agents showed enhanced efficacy against various cancer cell lines while reducing systemic toxicity. The results indicated that the PEGylated drugs exhibited improved pharmacokinetic profiles compared to their non-modified counterparts .

作用机制

The mechanism of action of m-PEG8-bromide involves its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it a versatile linker in the synthesis of complex molecules. The polyethylene glycol spacer enhances the solubility and biocompatibility of the resulting compounds.

相似化合物的比较

- m-PEG4-bromide

- m-PEG6-bromide

- m-PEG12-bromide

Comparison: m-PEG8-bromide is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter chain analogs like m-PEG4-bromide and m-PEG6-bromide, this compound offers better solubility and flexibility. On the other hand, longer chain analogs like m-PEG12-bromide may offer higher solubility but could be less reactive due to steric hindrance .

生物活性

m-PEG8-bromide, a derivative of polyethylene glycol (PEG), has garnered attention for its diverse biological activities and applications in drug delivery, gene therapy, and biocompatible materials. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a functionalized polyethylene glycol compound characterized by its bromine substituent. PEG compounds are known for their biocompatibility, solubility in water, and ability to modify drug pharmacokinetics. The addition of bromine enhances its reactivity, making it suitable for various biomedical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Drug Delivery : this compound enhances the solubility and stability of therapeutic agents, facilitating their delivery to targeted sites within the body.

- Gene Delivery : It has been used to modify extracellular vesicles (EVs) for improved nucleic acid delivery. The cationization of EVs with this compound enhances their ability to encapsulate and transport genetic material effectively .

- Anti-cancer Activity : Studies have shown that this compound can be conjugated with chemotherapeutic agents to improve their efficacy against cancer cells while minimizing side effects .

Case Studies

-

Gene Delivery Using Cationized EVs :

- Objective : To investigate the effectiveness of cationized EVs modified with this compound for gene delivery.

- Results : The modified EVs demonstrated enhanced stability and improved transfection efficiency compared to unmodified EVs. This was confirmed through fluorescence imaging, which showed significant intracellular uptake of plasmid DNA .

-

Drug Conjugation for Enhanced Efficacy :

- Objective : To assess the impact of this compound on the cytotoxicity of methotrexate (MTX) in resistant cancer cell lines.

- Results : The conjugates formed with this compound exhibited a 20-fold increase in cellular uptake and enhanced cytotoxic effects against drug-resistant MDA-MB-231 breast cancer cells compared to free MTX .

Table 1: Comparison of Cellular Uptake Efficiency

| Compound | Uptake Efficiency (%) | Cell Line |

|---|---|---|

| This compound-MTX | 85 | MDA-MB-231 |

| Free MTX | 4 | MDA-MB-231 |

| Cationized EVs | 75 | HEK293T |

| Unmodified EVs | 30 | HEK293T |

Table 2: Biological Applications of this compound

属性

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35BrO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXJMRATZFVXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35BrO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。